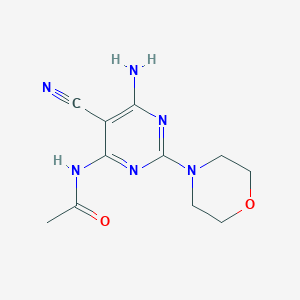
N-(6-Amino-5-cyano-2-morpholinopyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide include various heterocyclic compounds, which can exhibit significant biological activities .
科学的研究の応用
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .
類似化合物との比較
Similar Compounds
Similar compounds to N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide include other cyanoacetamide derivatives such as 2-cyano-N-(4-nitrophenyl) acetamide and 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide .
Uniqueness
What sets N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and other bioactive molecules .
特性
分子式 |
C11H14N6O2 |
|---|---|
分子量 |
262.27 g/mol |
IUPAC名 |
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C11H14N6O2/c1-7(18)14-10-8(6-12)9(13)15-11(16-10)17-2-4-19-5-3-17/h2-5H2,1H3,(H3,13,14,15,16,18) |
InChIキー |
POAPMLGHPZGUQJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=NC(=C1C#N)N)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















